

In-Depth Technical Guide: AMPK-IN-4

Mechanism of Action

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Compound of Interest

Compound Name: AMPK-IN-4

Cat. No.: B1420740

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Abstract

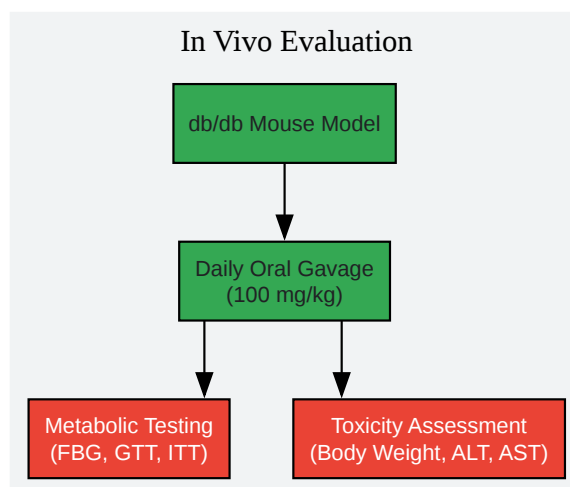
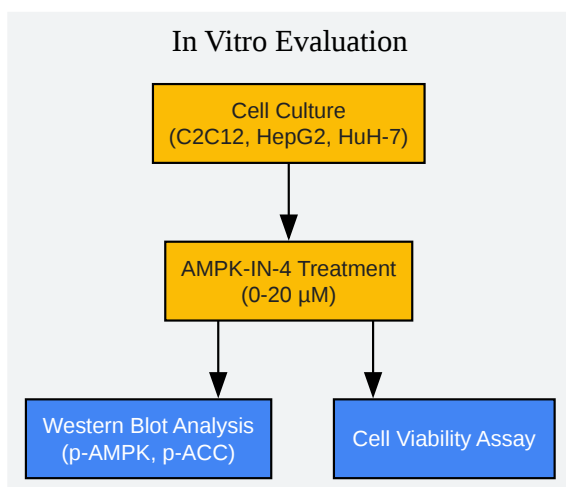
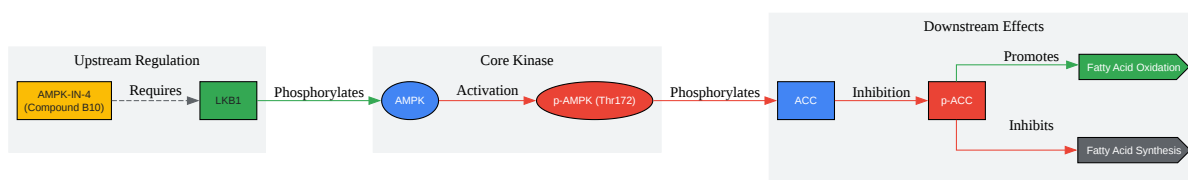
AMPK-IN-4, also commercially known as AMPK activator 4 and identified in primary literature as compound B10, is a potent, selective activator of AMP-activated protein kinase (AMPK). This document provides a comprehensive technical overview of its mechanism of action, drawing from available preclinical research. **AMPK-IN-4** distinguishes itself by activating AMPK without inhibiting mitochondrial complex I, a common off-target effect of other AMPK activators like metformin, suggesting a potentially safer profile for therapeutic applications. This guide summarizes the quantitative data, details key experimental protocols for its characterization, and visualizes its signaling pathway and experimental evaluation.

Core Mechanism of Action

AMPK-IN-4 is a direct activator of AMPK, a crucial cellular energy sensor. Its primary mechanism involves inducing the phosphorylation of AMPK at threonine 172 (Thr172) on the catalytic α -subunit. This phosphorylation is a critical step for AMPK activation. Research indicates that the activity of **AMPK-IN-4** is dependent on the upstream kinase LKB1. Upon activation, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis by upregulating catabolic pathways that generate ATP and downregulating anabolic pathways that consume ATP. A key downstream target of AMPK is acetyl-CoA carboxylase (ACC), which is phosphorylated and consequently inhibited by activated AMPK.

This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

Signaling Pathway of AMPK-IN-4 (Compound B10)



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